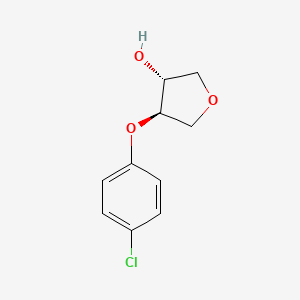

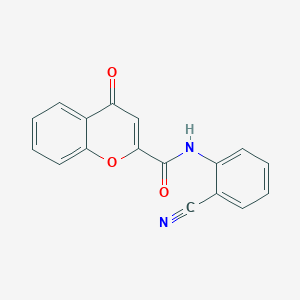

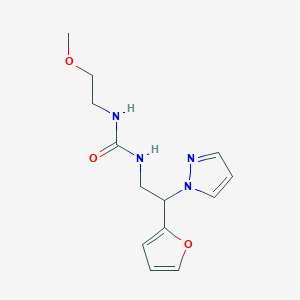

![molecular formula C16H21NO3S B2414564 (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1331520-30-9](/img/structure/B2414564.png)

(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acrylamide derivative, containing a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a thiophen-2-yl group . Acrylamides are a type of compound that contain a carbon-carbon double bond conjugated with an amide group. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a type of spirocyclic compound, which are typically used in drug discovery due to their three-dimensional structure . The thiophen-2-yl group is a heterocyclic compound containing sulfur, which can contribute to the compound’s reactivity and potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acrylamide group, the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, and the thiophen-2-yl group . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the acrylamide group, which could undergo various addition reactions at the carbon-carbon double bond . The thiophen-2-yl group could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in various solvents . The compound’s reactivity could be influenced by the carbon-carbon double bond in the acrylamide group and the aromaticity of the thiophen-2-yl group .Scientific Research Applications

Synthesis Techniques : The synthesis of related compounds, such as 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, has been achieved via palladium-catalysed aminocarbonylation, demonstrating the compound's utility in complex chemical reactions (Farkas, Petz, & Kollár, 2015).

Antiviral Activity : Various derivatives of this compound have shown promising results against viruses like the human coronavirus and influenza virus. Compounds with modifications at certain positions have been found to inhibit human coronavirus 229E replication effectively (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Chemical Characterization and Metal Complexes : Studies have also been conducted on the chemical characterization of similar compounds and their metal complexes, indicating the potential for developing new materials or catalysts (Canpolat & Kaya, 2004).

Stereoselective Syntheses : Research has been done on the stereoselective syntheses of spiroacetal enol ethers, highlighting the compound's role in the production of specific stereoisomers, which can be crucial in pharmaceutical applications (Toshima, Aramaki, Yoshinori, Inamura, & Ichihara, 1998).

Bioactive Properties : Certain derivatives of this compound have shown potential as bioactive molecules, especially in the realm of antiviral and antimicrobial applications. This suggests its relevance in developing new therapeutic agents (Apaydın, Loy, Stevaert, Naesens, 2020).

Receptor Ligand Studies : Some derivatives have been identified as potent ligands for specific receptors like 5-HT1AR, indicating their potential use in neuromodulation or as a basis for developing new neurological drugs (Franchini et al., 2014).

properties

IUPAC Name |

(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c18-15(7-6-14-5-4-10-21-14)17-11-13-12-19-16(20-13)8-2-1-3-9-16/h4-7,10,13H,1-3,8-9,11-12H2,(H,17,18)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVVODSERDOIME-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C=CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)/C=C/C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

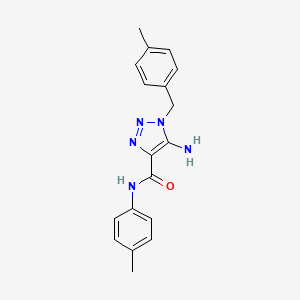

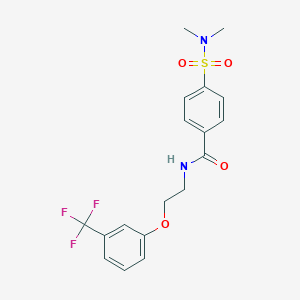

![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)

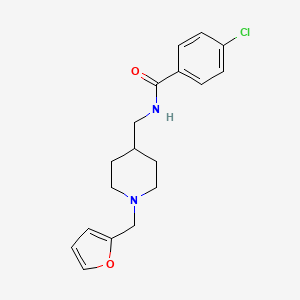

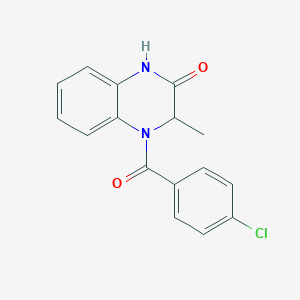

![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)

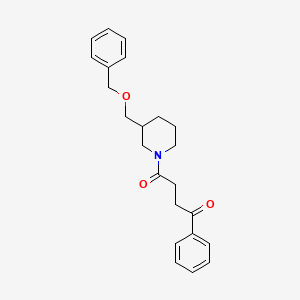

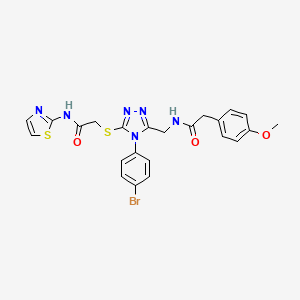

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)

![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)